molecular formula C15H15FN2O2 B5323519 N-(2-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea

N-(2-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea

Cat. No. B5323519
M. Wt: 274.29 g/mol
InChI Key: YCRKBYHGGLTCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea (also known as FMU) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMU is a white crystalline solid with a molecular weight of 296.33 g/mol and a melting point of 166-168°C.

Mechanism of Action

The mechanism of action of FMU is not fully understood. However, it has been proposed that FMU inhibits specific enzymes and receptors involved in various biological processes. For example, FMU has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and cancer cell growth. FMU has also been reported to bind to the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
FMU has been shown to have various biochemical and physiological effects. FMU has been reported to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. FMU has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, FMU has been used as a pharmacological tool to study the role of specific enzymes and receptors in various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using FMU in lab experiments include its high purity, stability, and specificity for specific enzymes and receptors. However, the limitations of using FMU include its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for FMU research. One direction is to further investigate the mechanism of action of FMU and its potential applications in cancer research and drug discovery. Another direction is to study the potential neuroprotective effects of FMU in animal models of neurodegenerative diseases such as Parkinson's disease. Additionally, the development of new synthetic methods for FMU could improve its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

FMU can be synthesized by reacting 2-fluoroaniline with 4-methoxy-2-methylbenzoyl isocyanate in the presence of a base. The reaction yields FMU as a white crystalline solid with a high purity.

Scientific Research Applications

FMU has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. FMU has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. FMU has also been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. FMU has been used as a pharmacological tool to study the role of specific enzymes and receptors in various biological processes.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-9-11(20-2)7-8-13(10)17-15(19)18-14-6-4-3-5-12(14)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRKBYHGGLTCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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